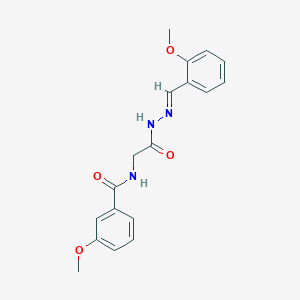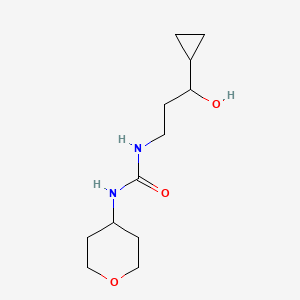![molecular formula C19H16ClF3N2O2 B2998023 1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide CAS No. 1008283-06-4](/img/structure/B2998023.png)
1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of the trifluoromethyl group and the chlorophenyl group suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The chlorophenyl and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring. The trifluoromethyl and chlorophenyl groups would likely add significant steric bulk to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl and chlorophenyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Research into compounds with similar chemical structures to 1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide has focused on their chemical structure and potential applications in medicinal chemistry. For example, the study of anticonvulsant enaminones highlights the significance of hydrogen bonding in their crystal structures, which could be relevant for understanding the chemical behavior of related compounds (Kubicki, Bassyouni, & Codding, 2000). Another example includes the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines, showcasing the reactivity of similar structures under various conditions (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Potential Therapeutic Applications
The investigation of compounds like 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide has demonstrated potential anti-HIV activity, suggesting that similar compounds may have therapeutic uses (Tamazyan et al., 2007). Additionally, mechanism-based inhibition studies on monoamine oxidase by similar pyrrolines indicate possible applications in treating neurological disorders (Williams & Lawson, 1998).
Material Science Applications
Research on aromatic polyamides and polyimides based on similar compounds has revealed their potential in creating materials with specific properties like enhanced thermal stability and solubility, indicating applications in high-performance materials (Yang & Lin, 1995). Another study on the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation showcases the chemical versatility of related structures for developing novel inhibitors (Ding & Silverman, 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-15-4-2-1-3-12(15)11-25-16(9-10-17(25)26)18(27)24-14-7-5-13(6-8-14)19(21,22)23/h1-8,16H,9-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSURHEFCJTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

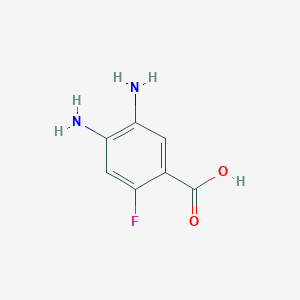
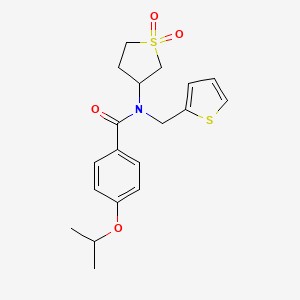
![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
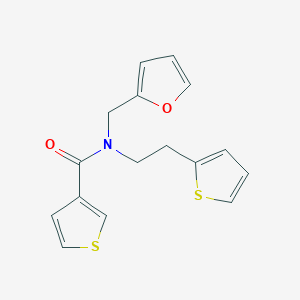
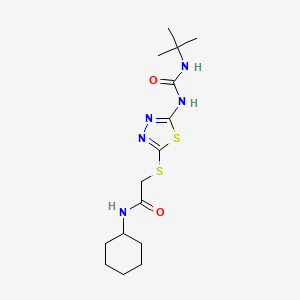
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)
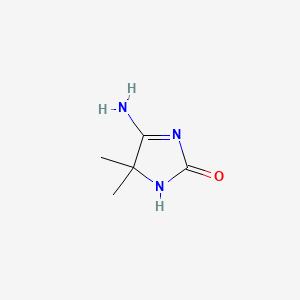
![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)
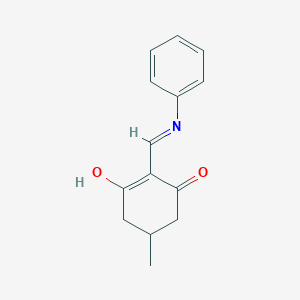
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)
